molecular formula C9H10BrF2N3 B1487297 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)pyridin-3-amine CAS No. 2006902-24-3

5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)pyridin-3-amine

Cat. No.: B1487297
CAS No.: 2006902-24-3
M. Wt: 278.1 g/mol
InChI Key: JWLKTTBFJUFRTM-UHFFFAOYSA-N
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Description

5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)pyridin-3-amine is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research. This compound features a pyridine core that is functionalized with a bromo group and a 3,3-difluoropyrrolidine amine substituent. The presence of the 3,3-difluoropyrrolidine moiety is particularly noteworthy, as this structural motif is found in compounds that act as potent and selective inhibitors of enzymes like dipeptidyl peptidase IV (DPP-4), a established target for the treatment of type 2 diabetes . Furthermore, the scaffold serves as a versatile building block for the discovery of novel bioactive molecules. Recent research highlights the value of such specialized pyridine derivatives in high-throughput screening and lead optimization campaigns. For instance, structurally related compounds have been identified as potent and highly selective antagonists for the D3 dopamine receptor (D3R), which is a promising target for treating neuropsychiatric disorders such as substance use disorder and schizophrenia . The bromine atom on the pyridine ring offers a strategic synthetic handle for further functionalization via cross-coupling reactions, allowing researchers to rapidly generate a diverse array of analogues for structure-activity relationship (SAR) studies. This product is intended for research applications as a key intermediate in drug discovery and development. It is strictly for laboratory research use only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

5-bromo-2-(3,3-difluoropyrrolidin-1-yl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrF2N3/c10-6-3-7(13)8(14-4-6)15-2-1-9(11,12)5-15/h3-4H,1-2,5,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWLKTTBFJUFRTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(F)F)C2=C(C=C(C=N2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrF2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Detailed Synthetic Route and Conditions

Based on the available data, the synthesis can be summarized as follows:

Step Reaction Type Starting Material Reagents/Conditions Outcome/Notes
1 Pyrrolidine ring formation or fluorination Pyrrolidine or pyrrolidine precursor Fluorinating agents (e.g., Selectfluor, DAST) Introduction of 3,3-difluoro substituents
2 Nucleophilic substitution or amination 5-Bromo-2-chloropyridin-3-amine or similar Base (e.g., potassium carbonate), solvent (DMF, DMSO), moderate heat Attachment of difluoropyrrolidin-1-yl group
3 Purification Crude reaction mixture Column chromatography (silica gel), recrystallization Isolation of pure product
  • Solvents: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred to enhance solubility and reaction rates.
  • Temperature: Typically room temperature to moderate heating (e.g., 50–80 °C) to optimize reaction kinetics without decomposing sensitive groups.
  • Catalysts: In some cases, palladium or copper catalysts may be employed for coupling reactions, though direct nucleophilic substitution is often sufficient.

Bromination and Halogenation Considerations

While the target compound has a bromine substituent at the 5-position, the bromination step may be performed early or late in the synthesis depending on the availability of starting materials. Bromination can be achieved using:

  • Brominating agents: N-bromosuccinimide (NBS) or elemental bromine under controlled conditions.
  • Reaction conditions: Typically conducted at low temperatures (0–5 °C) in inert solvents like dichloromethane to avoid over-bromination or side reactions.

Alternatively, 5-bromo substituted pyridine derivatives can be used as starting materials to streamline synthesis.

Purification Techniques

Purification of the synthesized compound is critical to obtain high purity for research or application purposes. Common methods include:

  • Column Chromatography: Silica gel columns with suitable eluents (e.g., ethyl acetate/hexane mixtures) separate the product from impurities.
  • Recrystallization: Using solvents such as ethyl acetate or methanol to crystallize the pure compound.
  • Extraction: Acid-base extraction steps may be used to remove unreacted amines or acidic impurities.

Analytical Characterization

To confirm the structure and purity of 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)pyridin-3-amine, the following spectroscopic techniques are employed:

Technique Purpose Expected Observations
Nuclear Magnetic Resonance (NMR) Structural elucidation and purity check Proton NMR shows aromatic protons, pyrrolidine ring protons; fluorine NMR confirms difluoro substitution.
Mass Spectrometry (MS) Molecular weight confirmation Molecular ion peak at m/z ~277 with bromine isotopic pattern (79Br/81Br).
Infrared Spectroscopy (IR) Functional group identification Peaks corresponding to amine N-H, C-F bonds, aromatic C-H.
Elemental Analysis Composition verification Consistency with molecular formula C10H11BrF2N2.

Summary Table of Key Preparation Parameters

Parameter Details
Starting materials 5-Bromo-2-chloropyridin-3-amine or related pyridine derivatives
Key reagents Difluorinating agents, bases (K2CO3), solvents (DMF, DMSO), brominating agents (NBS)
Reaction temperature 0–80 °C depending on step
Reaction time Several hours to overnight
Purification methods Column chromatography, recrystallization
Yield Typically optimized to >50% overall yield
Safety considerations Use of inert atmosphere recommended; avoid moisture and oxidizers

Research Findings and Optimization Notes

  • Reaction Optimization: Reaction yields and selectivity are highly dependent on solvent choice and temperature control. Polar aprotic solvents improve nucleophilic substitution efficiency.
  • Scale-up Potential: The synthetic route is amenable to scale-up with proper control of bromination and fluorination steps, as indicated by similar pyridine derivative syntheses in patent literature.
  • Purity and Stability: Purified compounds are stable under inert atmosphere and should be stored in cool, dry conditions to prevent degradation.
  • Safety: Handling requires standard precautions for brominated and fluorinated amines, including gloves and eye protection due to potential irritancy.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH₄).

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

    Oxidation: Formation of corresponding pyridine N-oxide derivatives.

    Reduction: Formation of the corresponding amine derivatives.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)pyridin-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)pyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to altered cellular responses. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects at the 2-Position

The 2-position substituent significantly influences electronic, steric, and pharmacokinetic properties. Key comparisons include:

Compound Name 2-Position Substituent Molecular Weight (g/mol) Key Properties Reference
5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)pyridin-3-amine 3,3-Difluoropyrrolidin-1-yl ~245 (estimated) High electronegativity, improved metabolic stability
5-Bromo-2-morpholinopyridin-3-amine Morpholine ~258 Increased polarity; hydrogen-bonding capacity
5-Bromo-2-methoxypyridin-3-amine Methoxy ~203 Reduced steric bulk; lower logP
5-Bromo-2-(propan-2-yloxy)pyridin-3-amine Isopropoxy 231.10 Moderate lipophilicity; steric hindrance
5-Bromo-3-(difluoromethoxy)pyridin-2-amine Difluoromethoxy (3-position) 239.02 Positional isomerism alters electronic effects

Key Observations :

  • Methoxy and isopropoxy substituents reduce molecular weight but may decrease metabolic stability due to esterase susceptibility .

Bromine and Amine Positioning

The bromine at position 5 and amine at position 3 are conserved across analogs. However, positional isomerism impacts reactivity and biological activity:

  • 5-Bromo-3-(difluoromethoxy)pyridin-2-amine (): The difluoromethoxy group at position 3 creates a distinct electronic profile, possibly altering hydrogen-bonding interactions in biological targets .

Biological Activity

Overview

5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)pyridin-3-amine is a pyridine derivative notable for its potential biological activities. The compound features a bromine atom at the 5th position and a difluoropyrrolidinyl group at the 2nd position, which contribute to its unique properties and interactions within biological systems. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and comparisons with similar compounds.

  • Molecular Formula : C11H13BrF2N2
  • CAS Number : 2006902-24-3
  • Structure : The compound consists of a pyridine ring substituted with a bromine atom and a 3,3-difluoropyrrolidinyl group.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit certain kinases involved in cell signaling pathways, which can lead to altered cellular responses.
  • Receptor Modulation : It has potential as a ligand in biochemical assays, suggesting it can modulate receptor activity effectively.

Biological Applications

The compound has been investigated for various biological applications:

1. Anti-Cancer Activity

Research indicates that derivatives of this compound may exhibit anti-cancer properties. For example, similar compounds have shown effectiveness in inhibiting tumor growth by targeting specific pathways involved in cancer progression.

2. Anti-inflammatory Effects

The compound has been explored for its potential as an anti-inflammatory agent. Inhibition of phosphodiesterase (PDE) enzymes has been linked to reduced inflammation, making this compound a candidate for treating inflammatory diseases .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)pyridineStructurePotential anti-cancer and anti-inflammatory activities
5-Bromo-2-(pyrrolidin-1-yl)pyridineSimilar structure without fluorinationLess potent in biological assays
5-Bromo-3-(trifluoromethyl)pyridin-2-amineSimilar structure with trifluoromethyl groupDifferent reactivity and lower selectivity

Case Studies and Research Findings

Several studies have highlighted the biological activity of compounds related to this compound:

  • PDE Inhibition :
    • A study demonstrated that similar compounds effectively inhibited PDE4, leading to reduced inflammation in animal models . This suggests that the target compound could have analogous effects.
  • Cytotoxicity Studies :
    • Research on related compounds indicated low cytotoxicity while maintaining potent anti-cancer activity in vitro. This balance is crucial for developing therapeutic agents that minimize adverse effects .
  • Pharmacological Evaluation :
    • Evaluations showed that compounds with similar scaffolds could modulate immune responses and reduce symptoms in models of asthma and chronic obstructive pulmonary disease (COPD) .

Q & A

Q. What are the recommended synthetic routes for 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)pyridin-3-amine, and how can purity be optimized?

  • Methodological Answer : The synthesis can be approached via nucleophilic substitution or Buchwald-Hartwig amination. For example, substituting a brominated pyridine precursor (e.g., 5-bromo-2-chloropyridin-3-amine) with 3,3-difluoropyrrolidine under palladium catalysis enables efficient C–N bond formation . Purity optimization requires column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization in ethanol/water. Monitoring by HPLC (C18 column, acetonitrile/water + 0.1% TFA) ensures >98% purity .

Q. How should researchers characterize this compound to confirm structural integrity?

  • Methodological Answer :
  • Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to verify substituent positions (e.g., pyrrolidine protons at δ 2.8–3.5 ppm; pyridine carbons at ~150 ppm). Fluorine NMR (19F^{19}F-NMR) confirms the difluoropyrrolidine moiety .
  • Mass Spectrometry : High-resolution ESI-MS ([M+H]+^+) matches the molecular formula (C9_9H9_9BrF2_2N3_3).
  • X-ray Crystallography : Single-crystal analysis resolves bond angles and stereochemistry, as demonstrated for analogous pyridine derivatives .

Advanced Research Questions

Q. How do the electronic effects of the 3,3-difluoropyrrolidine substituent influence the reactivity of the pyridine ring in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing nature of the difluoropyrrolidine group activates the pyridine ring toward Suzuki-Miyaura couplings. Computational studies (DFT) show reduced electron density at the 5-bromo position, enhancing oxidative addition with Pd(0) catalysts. Compare reaction yields with non-fluorinated analogs to quantify electronic effects .

Q. How can computational methods like density functional theory (DFT) predict the binding affinity of this compound with kinase targets?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., JAK2 kinase). The difluoropyrrolidine group may form hydrophobic contacts, while the pyridine nitrogen participates in hydrogen bonding.
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM/PBSA) .

Q. What strategies resolve contradictory bioactivity data across different assay conditions (e.g., enzymatic vs. cell-based assays)?

  • Methodological Answer :
  • Assay Optimization : Standardize buffer pH (7.4), ionic strength, and ATP concentrations to minimize variability.
  • Metabolic Stability Testing : Use liver microsomes to identify if rapid degradation in cell-based assays reduces apparent potency.
  • Off-Target Screening : Employ broad-panel kinase profiling (Eurofins KinaseProfiler) to rule out confounding interactions .

Q. For structure-activity relationship (SAR) studies, which structural analogs of this compound are critical to evaluate, and what modifications impact potency?

  • Methodological Answer :
  • Key Analogs :
  • 5-Bromo-2-(pyrrolidin-1-yl)pyridin-3-amine : Remove fluorine to assess hydrophobicity effects.
  • 5-Chloro-2-(3,3-difluoropyrrolidin-1-yl)pyridin-3-amine : Evaluate halogen sensitivity.
  • Modifications :
  • Replace pyrrolidine with morpholine: Reduces logP but may improve solubility.
  • Introduce methyl groups on pyrrolidine: Test steric effects on target engagement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)pyridin-3-amine
Reactant of Route 2
Reactant of Route 2
5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)pyridin-3-amine

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